![molecular formula C17H19NOS B3462120 N-benzyl-N-ethyl-2-(phenylthio)acetamide](/img/structure/B3462120.png)
N-benzyl-N-ethyl-2-(phenylthio)acetamide
Overview
Description
N-benzyl-N-ethyl-2-(phenylthio)acetamide, also known as BETA, is a synthetic compound that has gained attention in scientific research due to its potential for use in various applications.
Mechanism of Action
N-benzyl-N-ethyl-2-(phenylthio)acetamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and endothelial cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, potentially through its effects on COX-2 and Nrf2.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-ethyl-2-(phenylthio)acetamide in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
Future research on N-benzyl-N-ethyl-2-(phenylthio)acetamide could focus on its potential use in treating specific diseases, such as Alzheimer's disease or cardiovascular diseases. Additionally, further studies could investigate the optimal dosing and administration of this compound in various experimental models. Finally, exploring potential drug delivery systems for this compound could enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound with potential for various scientific research applications. Its mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising candidate for further study. Future research could focus on its potential therapeutic uses and optimal dosing and administration in various experimental models.
Scientific Research Applications
N-benzyl-N-ethyl-2-(phenylthio)acetamide has shown promise in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases and as a potential therapeutic agent for cardiovascular diseases.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-18(13-15-9-5-3-6-10-15)17(19)14-20-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWUMSYMPSOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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